7-Chloroquinolin-3-amine
Overview
Description
7-Chloroquinolin-3-amine is an organic chemical compound that has been studied for its potential applications in the field of scientific research. It is a derivative of quinoline and is composed of a nitrogen-containing ring, a chlorine atom and an amine group. 7-Chloroquinolin-3-amine has been studied for its potential use in the synthesis of other compounds, its mechanism of action, its biochemical and physiological effects, and its potential advantages and limitations for laboratory experiments.
Scientific Research Applications
Antimicrobial Applications
7-Chloroquinolin-3-amine derivatives have been synthesized using sonochemical techniques and evaluated for their antimicrobial properties. These compounds have shown promise in combating microbial infections, with some derivatives exhibiting potent activity compared to standard drugs like ciprofloxacin .
Antimalarial Applications
The antimalarial potential of 7-Chloroquinolin-3-amine derivatives has been explored, with several compounds demonstrating moderate activity. The IC50 values of these compounds were found to be less than 100 µM, indicating their effectiveness in inhibiting the growth of malaria parasites .
Anticancer Applications
Research has also been conducted on the anticancer properties of 7-Chloroquinolin-3-amine derivatives. The study involved the synthesis of new derivatives and their evaluation for antimalarial and anticancer activities. The results suggest that these compounds could be valuable in the development of new cancer therapies .
Industrial Chemistry Applications
Quinoline, including its 7-chloro derivative, is a crucial heterocyclic compound in industrial and synthetic organic chemistry. It serves as a vital scaffold for drug discovery leads and has versatile applications across various chemical industries .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 7-Chloroquinolin-3-amine is the DNA gyrase of Mycobacterium tuberculosis . DNA gyrase is an enzyme that regulates DNA topology in Mycobacterium tuberculosis and has been a target of choice for antibacterial therapy .
Mode of Action
7-Chloroquinolin-3-amine interacts with its target, the DNA gyrase, leading to inhibition of the enzyme . This interaction results in changes in the DNA topology of Mycobacterium tuberculosis, thereby inhibiting the growth and proliferation of the bacteria .
Biochemical Pathways
The biochemical pathways affected by 7-Chloroquinolin-3-amine are primarily related to DNA replication in Mycobacterium tuberculosis . By inhibiting DNA gyrase, 7-Chloroquinolin-3-amine disrupts the normal replication process of the bacteria, leading to its death .
Result of Action
The molecular and cellular effects of 7-Chloroquinolin-3-amine’s action include the inhibition of Mycobacterium tuberculosis growth and proliferation . This is achieved through the disruption of DNA replication, which is essential for the survival and multiplication of the bacteria .
properties
IUPAC Name |
7-chloroquinolin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLZTHKNBCUKOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602920 | |
Record name | 7-Chloroquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroquinolin-3-amine | |
CAS RN |
1195710-15-6 | |
Record name | 7-Chloroquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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